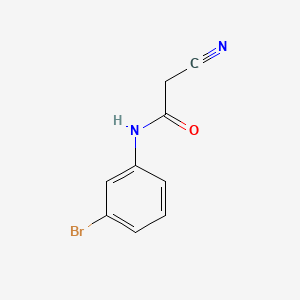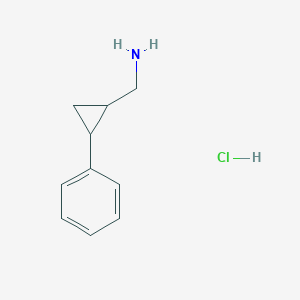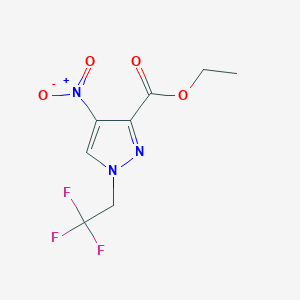![molecular formula C27H23N7O5S2 B2646922 N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 389071-84-5](/img/structure/B2646922.png)
N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” is a complex organic compound that features a benzothiazole ring, a triazole ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” likely involves multiple steps, including the formation of the benzothiazole and triazole rings, followed by the introduction of the various functional groups. Typical reaction conditions might include:
Formation of Benzothiazole Ring: This could involve the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Formation of Triazole Ring: This might involve the cyclization of hydrazine derivatives with appropriate nitriles or other precursors.
Functional Group Introduction: Various functional groups such as methoxyphenyl, nitrophenyl, and acetamido groups could be introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” could undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert nitro groups to amines or other functional groups.
Substitution: Various substitution reactions could be used to modify the benzothiazole or triazole rings or introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, or other peroxides.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Such as halogenated compounds, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” could be studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, the compound might be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, with unique properties.
Wirkmechanismus
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” would depend on its specific applications. For example, if the compound is used as a drug, its mechanism of action might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include various signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzothiazole or triazole derivatives, such as:
Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different functional groups.
Triazole Derivatives: Compounds with similar triazole rings but different functional groups.
Uniqueness
The uniqueness of “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” might lie in its specific combination of functional groups and the resulting properties, such as its reactivity, bioactivity, or material properties.
Eigenschaften
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O5S2/c1-39-20-12-6-17(7-13-20)14-24(35)28-15-23-31-32-27(33(23)18-8-10-19(11-9-18)34(37)38)40-16-25(36)30-26-29-21-4-2-3-5-22(21)41-26/h2-13H,14-16H2,1H3,(H,28,35)(H,29,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKDPWTBGMSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)
![(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)
![3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2646851.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)


![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)
![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)
![5-(furan-2-yl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2646858.png)
![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2646862.png)
